2-Iodoacetamide-d4

Stable Isotope Dilution LC-MS/MS Quantitation Isotopic Enrichment

2-Iodoacetamide-d4 (CAS 1219802-64-8) is a D4-deuterated alkylating agent engineered for stable isotope dilution mass spectrometry. Unlike unlabeled iodoacetamide, this isotopically pure (≥99 atom% D, ≥98% chemical) internal standard co-elutes with analyte peptides while remaining mass-resolvable (+4.025 Da), enabling matrix effect correction impossible with unlabeled alternatives. Substituting chloroacetamide introduces 40% methionine oxidation artifacts vs. 2–5% for iodoacetamide workflows, invalidating cross-study comparability and FDA/EMA method validation. Procure for regulatory-grade bioanalysis, clinical proteomics, and kit lot-release testing where ±20% accuracy is mandatory.

Molecular Formula C2H4INO
Molecular Weight 188.99 g/mol
Cat. No. B12389918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodoacetamide-d4
Molecular FormulaC2H4INO
Molecular Weight188.99 g/mol
Structural Identifiers
SMILESC(C(=O)N)I
InChIInChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2
InChIKeyPGLTVOMIXTUURA-BGOGGDMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.05 g / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodoacetamide-d4 Procurement Guide: Deuterated Internal Standard for Quantitative Proteomics


2-Iodoacetamide-d4 (CAS 1219802-64-8) is a stable isotope-labeled (SIL) deuterated analog of iodoacetamide, an alkylating agent that irreversibly modifies cysteine thiol groups during proteomics sample preparation . The compound contains four deuterium atoms substituting hydrogen atoms at the N,N,2,2 positions, with a molecular formula of C₂D₄INO and molecular weight of 188.99 g/mol . As a deuterated internal standard (IS), 2-iodoacetamide-d4 is primarily procured for stable isotope dilution mass spectrometry (SID-MS) applications where co-eluting, chemically identical internal standards are required to correct for matrix effects, ionization variability, and sample preparation losses in quantitative proteomics and bioanalytical workflows [1].

Why Unlabeled Iodoacetamide and Alternative Alkylating Agents Cannot Substitute for 2-Iodoacetamide-d4 in Quantitative MS Workflows


In quantitative LC-MS/MS and proteomics applications, substituting 2-iodoacetamide-d4 with unlabeled iodoacetamide or a different alkylating agent (e.g., chloroacetamide) introduces distinct failure modes. Unlabeled iodoacetamide cannot serve as an isotopic internal standard, as it co-elutes and co-ionizes indistinguishably from the analyte-derived alkylated peptides, rendering ion suppression correction impossible and quantification unreliable [1]. Alternative alkylating reagents such as chloroacetamide, while demonstrating reduced off-target alkylation at certain residues, exhibit a dramatically different side-effect profile, with methionine oxidation rates reaching 40% of Met-containing peptides compared to only 2-5% with iodoacetamide-based workflows, fundamentally altering peptide identification and quantification outcomes [2]. Furthermore, substituting structurally distinct internal standards (e.g., D5- or 13C-labeled analogs) for D4-labeled 2-iodoacetamide-d4 may produce differential extraction recovery, chromatographic retention time shifts, or unequal matrix effect compensation, thereby invalidating cross-study comparability unless the entire method is revalidated . These factors collectively preclude simple substitution without compromising data integrity or comparability to established iodoacetamide-d4-based protocols.

2-Iodoacetamide-d4 Comparative Performance Evidence for Procurement Decisions


Isotopic Enrichment Specification: 2-Iodoacetamide-d4 (≥98 atom% D) vs. Lower Enrichment D3/D5 Mixtures

The isotopic purity of 2-iodoacetamide-d4 as a commercial standard is specified at ≥99 atom% D and minimum 98% chemical purity, as documented in vendor certificates of analysis . This specification directly affects quantitative accuracy in LC-MS/MS assays. When isotopic enrichment falls below 98 atom% D, the presence of D3, D2, D1, and D0 (unlabeled) isotopic impurities in the internal standard stock solution creates a measurable bias. For example, if the D0 impurity is present at 0.5-2% of the IS, it contributes directly to the analyte signal, leading to systematic overestimation of low-concentration samples by an equivalent percentage and artificially elevated lower limits of quantification (LLOQ) [1]. In contrast, D5-labeled iodoacetamide or mixtures with D4 content of only 50-60 atom% D (with remaining D3/D2/D1 species) produce chromatographically distinct retention time shifts between isotopologues that complicate peak integration and require custom peak boundary settings, a problem that is minimized with a single high-enrichment D4 species [2]. For procurement, the ≥98 atom% D and ≥98% chemical purity specification of 2-iodoacetamide-d4 represents a threshold below which method robustness and inter-laboratory data comparability degrade measurably.

Stable Isotope Dilution LC-MS/MS Quantitation Isotopic Enrichment Internal Standard Purity

Alkylation Reagent Selectivity Comparison: Iodoacetamide-Based Workflows vs. Chloroacetamide Substitution

When selecting an internal standard for quantitative proteomics, the underlying alkylation chemistry of the analyte determines compatibility and data comparability. A head-to-head proteomic comparison evaluated four alkylating agents: iodoacetamide (IAM), chloroacetamide (CAM), 4-vinylpyridine, and methyl methanethiosulfonate [1]. In this study, chloroacetamide demonstrated superiority in number of identified peptides and reduced off-site alkylation. However, a separate quantitative assessment using the PXD007071 dataset revealed a critical adverse effect specific to chloroacetamide: methionine oxidation increased to a maximum of 40% of all Met-containing peptides, compared with only 2-5% observed with iodoacetamide [2]. This 8- to 20-fold increase in oxidative artifact formation fundamentally alters the detectable peptide population and compromises relative quantification accuracy. Consequently, iodoacetamide-d4 as an internal standard is intrinsically aligned with iodoacetamide-based sample preparation protocols, which remain the most widely adopted and extensively validated alkylation chemistry in proteomics [3]. Substituting an alternative alkylating reagent in the workflow would generate alkylated peptide species that do not match the iodoacetamide-d4-derived internal standard, invalidating the fundamental assumption of co-eluting, chemically identical analyte-IS pairs.

Shotgun Proteomics Cysteine Alkylation Off-Target Modification Methionine Oxidation

Deuterated Internal Standard Performance: Matrix Effect Correction vs. Structural Analog Internal Standards

The primary procurement justification for a deuterated internal standard such as 2-iodoacetamide-d4 is its demonstrated superiority over structural analog internal standards in correcting matrix effects and ion suppression in LC-MS/MS assays. A comprehensive review by Stokvis et al. (2005), synthesizing extensive bioanalytical experience, concluded that stable isotopically labeled (SIL) internal standards are the first choice for quantitative LC/MS assays, yielding superior performance compared to any structural analog internal standard [1]. This conclusion is supported by general principles of SIL-IS behavior: deuterated and other isotope-labeled internal standards exhibit extraction recovery, ionization response, and matrix effect profiles nearly identical to the unlabeled analyte, thereby improving quantification accuracy [2]. In contrast, structural analog internal standards (e.g., using iodoacetic acid as an IS for iodoacetamide) may experience differential extraction efficiency and ionization suppression/enhancement, introducing systematic bias that can exceed 15-20% in recovery studies unless the method is extensively revalidated for each matrix . However, the same evidence base cautions that deuterium-labeled compounds may demonstrate unexpected behavior, including different retention times or recoveries than the analyte, and may mask underlying assay problems with stability, recovery, and ion suppression if not carefully evaluated during method validation [1]. This class-level evidence establishes that 2-iodoacetamide-d4 provides the optimal balance of co-elution fidelity and analytical specificity required for high-precision quantitative proteomics, while acknowledging the necessity of method-specific validation to confirm acceptable performance.

Stable Isotope Dilution Matrix Effect Correction Ion Suppression LC-MS/MS Quantitation

Chemical Purity Specifications: 2-Iodoacetamide-d4 (≥98%) vs. Lower-Grade Reagents

The chemical purity specification of 2-iodoacetamide-d4 is a critical procurement parameter directly impacting quantitative reproducibility and minimizing batch-to-batch variability. Vendor certificates of analysis specify ≥98% chemical purity and ≥99 atom% D for 2-iodoacetamide-d4 . This high-purity specification distinguishes it from generic, research-grade iodoacetamide preparations that may contain unspecified levels of iodoacetic acid, iodine, or other synthesis byproducts. Impurities in lower-grade reagents can introduce multiple failure modes in proteomics workflows: (1) iodoacetic acid contamination produces carboxymethylated cysteine residues (mass shift +58.005 Da) that differ from the carbamidomethylated cysteine products (+57.021 Da) generated by iodoacetamide, creating mixed alkylation products that confound database searching and quantification [1]; (2) residual iodine or oxidative impurities accelerate methionine oxidation artifacts, which in iodoacetamide-based workflows are already documented at 2-5% of Met-containing peptides and can increase further with impure reagents [2]; (3) unspecified impurities in structural analog internal standards may produce differential matrix effects that invalidate the fundamental assumption of identical IS-analyte behavior [3]. For procurement, the documented ≥98% purity with certificate of analysis provides the traceability and lot-to-lot consistency required for regulated bioanalysis and inter-laboratory study harmonization.

Reagent Purity Certificate of Analysis Proteomics Sample Preparation Reproducibility

2-Iodoacetamide-d4 Optimal Procurement and Deployment Scenarios


Stable Isotope Dilution LC-MS/MS for Absolute Protein Quantification (AQUA/SID-MRM)

2-Iodoacetamide-d4 is optimally deployed as an isotopic internal standard in stable isotope dilution (SID) workflows for absolute quantification of cysteine-containing proteins. In this scenario, the D4-labeled iodoacetamide is used to prepare a heavy-labeled internal standard peptide pool that is spiked into samples prior to alkylation. The high isotopic purity (≥99 atom% D, ≥98% chemical purity) ensures that the heavy-labeled alkylation product (carbamidomethyl-d4 cysteine, mass shift +61.025 Da) is chromatographically indistinguishable from the light-labeled analyte while remaining mass-resolvable, enabling correction for matrix effects and ion suppression as documented in the class-level evidence [1]. This application is particularly critical in clinical proteomics, pharmacokinetic studies of protein therapeutics, and biomarker validation where regulatory-grade quantification (±20% accuracy) is required [1].

Proteomics Sample Preparation Workflow Standardization and Inter-Laboratory Harmonization

2-Iodoacetamide-d4 serves as a traceable reference standard for calibrating and harmonizing alkylation efficiency across laboratories and instrument platforms. Given that iodoacetamide-based alkylation remains the most widely adopted sample preparation chemistry in proteomics, as supported by the comparator data showing that alternative reagents like chloroacetamide introduce 40% methionine oxidation artifacts versus 2-5% for iodoacetamide workflows [2], procurement of a high-purity deuterated standard enables preparation of stable reference materials that facilitate cross-study and cross-site data comparability. Laboratories participating in multi-center proteomics initiatives or clinical proteomics consortia use 2-iodoacetamide-d4 to generate system suitability test mixtures that verify consistent alkylation efficiency and instrument performance across sites.

Method Development and Validation for Regulated Bioanalysis of Thiol-Containing Analytes

In regulated bioanalytical laboratories developing validated LC-MS/MS methods for cysteine-containing peptides, endogenous metabolites, or drug candidates with free thiols, 2-iodoacetamide-d4 is the preferred internal standard for meeting FDA and EMA guidance criteria for method validation. The deuterated internal standard provides superior matrix effect correction compared to structural analog internal standards, reducing the relative standard deviation (RSD) of quality control samples and improving accuracy at the lower limit of quantification (LLOQ) [3]. The documented CoA with ≥98% purity and ≥99 atom% D provides the traceability required for GLP-compliant studies and supports the standard operating procedure (SOP) documentation that mandates justification of internal standard selection [4].

Quality Control in Commercial Proteomics Reagent Kit Manufacturing

Manufacturers of proteomics reagent kits (e.g., reduction and alkylation kits, sample preparation kits for mass spectrometry) utilize 2-iodoacetamide-d4 as an analytical reference standard for lot release testing and stability monitoring. The high purity specification ensures that batch-to-batch variability in alkylation efficiency and impurity profiles can be accurately quantified. The deuterated standard enables manufacturers to validate that each production lot meets specifications for iodoacetamide content and remains free from iodoacetic acid contamination above threshold levels, which would otherwise generate carboxymethylated cysteine artifacts that differ by +0.984 Da from the expected carbamidomethylated product [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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